N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group attached to a methylidene furan carbohydrazide, making it an interesting subject for studies in organic chemistry and pharmacology.
Preparation Methods
The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-methylfuran-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization to obtain the desired product .
Chemical Reactions Analysis
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy group, using reagents like halogens or nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential anticancer effects .
Comparison with Similar Compounds
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-methylfuran-3-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]aceto hydrazide: This compound has a similar benzyloxyphenyl group but differs in the hydrazide moiety, leading to different chemical and biological properties.
N’-[(E)-[4-(benzyloxy)phenyl]methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: This compound features a pyrazole ring instead of a furan ring, resulting in distinct reactivity and applications.
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-[(E)-phenyldiazenyl]aniline:
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-19(11-12-24-15)20(23)22-21-13-16-7-9-18(10-8-16)25-14-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
ZUOGWZCLQRDDOA-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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